molecular formula C9H8BrFO2 B1424296 Methyl 2-(4-bromo-2-fluorophenyl)acetate CAS No. 193290-19-6

Methyl 2-(4-bromo-2-fluorophenyl)acetate

Cat. No.: B1424296
CAS No.: 193290-19-6
M. Wt: 247.06 g/mol
InChI Key: QBGQCRUYARHQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-bromo-2-fluorophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 4-bromo-2-fluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .

Properties

IUPAC Name

methyl 2-(4-bromo-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGQCRUYARHQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700138
Record name Methyl (4-bromo-2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193290-19-6
Record name Methyl (4-bromo-2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trimethylsilyl diazomethane (11.6 mL of 2 M in toluene, 23.2 mmol) was added dropwise to a solution of 2-(4-bromo-2-fluoro-phenyl)acetic acid (4.5 g, 19.3 mmol) in a mixture of toluene (7.65 mL)/methanol (7.65 mL) under a nitrogen atmosphere at room temperature. The reaction mixture was then quenched with a few drops of acetic acid and the solvents were concentrated in vacuo. The residue was purified by silica gel column chromatography using 0-10% EtOAc-hexanes as eluent to yield methyl 2-(4-bromo-2-fluoro-phenyl)acetate (4.3 g, 91%). 1H NMR (400 MHz, CDCl3) δ 7.28-7.22 (m, 2H), 7.15 (t, J=8.0 Hz, 1H), 3.71 (s, 3H), 3.63 (d, J=1.0 Hz, 2H).
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
7.65 mL
Type
reactant
Reaction Step One
Quantity
7.65 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

MeOH (16 mmol, 0.81 ml), TMSCI (20 mmol, 2.13 g) and (4-bromo-2-fluorophenyl) acetonitrile (10 mmol, 2.13 g) were sequentially added to a dry flask under a nitrogen atmosphere at room temperature. The reaction mixture was heated at 50° C. for 4 hours. After being cooled to room temperature, water (20 mmol, 0.36 ml) was added to the mixture, followed by the addition of Na2CO3 (10 mmol, 1.06 g) and CH2Cl2 (10 ml). Drying over MgSO4 and concentrating at low pressure afforded product (0.85 g, 35% yield). 1H NMR (300 MHz, CDCl3) δ: 3.57 (s, 2 H), 3.65 (s, 3H), 7.08 (t, J=8.3 Hz, 1H), 7.16–7.21 (m, 2H).
Name
Quantity
0.81 mL
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
35%

Synthesis routes and methods III

Procedure details

To a solution of 2-(4-bromo-2-fluorophenyl)acetic acid (260 g, 1.13 mol) in MeOH (2 L) was added H2SO4 (30 mL) at rt. The solution was heated to reflux overnight. Then the solvent was concentrated and distributed between EA and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over Na2SO4, filtered and concentrated. Another batch was repeated using the same procedure. Then the two batches were combined to provide methyl 2-(4-bromo-2-fluorophenyl)acetate (520 g, 94%). TLC (PE/EA=10:1, Rf=0.7). 1H NMR (400 MHz, CDCl3) δ 7.25-7.20 (m, 2H), 7.14 (t, J=8.0 Hz, 1H), 3.70 (s, 3H), 3.62 (s, 2H).
Quantity
260 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Diazomethyl-trimethyl-silane (11.6 mL of 2.0 M, 23.2 mmol) was added dropwise to a solution of 2-(4-bromo-2-fluoro-phenyl)acetic acid (4.50 g, 19.3 mmol) in toluene (7.7 mL) and MeOH (7.7 mL) under a nitrogen atmosphere at room temperature. A persistent yellow color remained after complete addition of diazomethane. The reaction was then quenched with a few drops of acetic acid and the solvents were removed under reduced pressure. The residue was purified by silica gel flash column chromatography using 0-10% EtOAc in hexanes to yield methyl 2-(4-bromo-2-fluoro-phenyl)acetate (4.32 g, 91%). 1H NMR (400 MHz, CDCl3) δ 7.28-7.22 (m, 2H), 7.15 (t, J=8.0 Hz, 1H), 3.71 (s, 3H), 3.63 (d, J=1.0 Hz, 2H).
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
solvent
Reaction Step One
Name
Quantity
7.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of a crude (72% purity) mixture of 2-(4-bromo-2-fluorophenyl)acetonitrile and 2-(4-bromo-2-fluorophenyl)acetamide (1.4:1 ratio, 2.0 g) in methanol (6 mL) was treated dropwise with conc. sulfuric acid (4 mL, 75 mmol). The vessel was then sealed, heated in an oil bath at 80° C., and stirred for three days. At this point the reaction was cooled to room temperature and was diluted slowly with water (50 mL). The mixture was then extracted twice with dichloromethane. The organic layers were combined and washed with saturated aq sodium bicarbonate and brine. The organic solution was dried over sodium sulfate, filtered and concentrated in vacuo to afford the crude title compound as a clear oil. The crude oil was used directly in the next reaction. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.63 (s, 3 H) 3.74 (s, 2 H) 7.34 (t, J=8.08 Hz, 1 H) 7.38-7.43 (m, 1 H) 7.55 (dd, J=9.60, 2.02 Hz, 1 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-bromo-2-fluorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-bromo-2-fluorophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-bromo-2-fluorophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-bromo-2-fluorophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-bromo-2-fluorophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-bromo-2-fluorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.